Azabuperone

Quantum chemical reactivity Electron donor-acceptor capacity Dopamine antagonist classification

Azabuperone (also designated azabutyrone, INN) is a synthetic butyrophenone derivative developed in the USSR as a short-acting neuroleptic and tranquilizer. It features a hexahydropyrrolo[1,2-a]pyrazine bicyclic amine moiety appended to a 4-fluorobutyrophenone backbone — a structural architecture that distinguishes it from the piperidine-containing haloperidol or the pyridine-bearing azaperone.

Molecular Formula C17H23FN2O
Molecular Weight 290.38 g/mol
CAS No. 2856-81-7
Cat. No. B1221449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzabuperone
CAS2856-81-7
Synonymsazabuperone
azabutyrone
p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone
Molecular FormulaC17H23FN2O
Molecular Weight290.38 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2
InChIKeyPQLYZHNINGGVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azabuperone (CAS 2856-81-7): Procurement-Grade Profile of a Butyrophenone Neuroleptic with Distinct Electron-Acceptor and GABA-Modulatory Signature


Azabuperone (also designated azabutyrone, INN) is a synthetic butyrophenone derivative developed in the USSR as a short-acting neuroleptic and tranquilizer [1]. It features a hexahydropyrrolo[1,2-a]pyrazine bicyclic amine moiety appended to a 4-fluorobutyrophenone backbone — a structural architecture that distinguishes it from the piperidine-containing haloperidol or the pyridine-bearing azaperone [2]. The compound is a dopamine D2 receptor antagonist with a racemic stereochemistry and has never been marketed, remaining exclusively a research-use chemical [1][3]. Its known pharmacodynamic profile includes acceleration of brain dopamine and norepinephrine turnover, inhibition of synaptosomal Na,K-ATPase without concomitant blockade of GABA uptake, and a clinically documented pulmonary vasodepressor effect [4][5][6].

Why Azabuperone Cannot Be Replaced by Azaperone, Haloperidol, or Other In-Class Butyrophenones in Research Protocols


Although azabuperone belongs to the butyrophenone class alongside haloperidol, droperidol, azaperone, and trifluperidol, these agents are not functionally interchangeable. At the quantum-chemical level, azabuperone exhibits a substantially higher electron-acceptor index (ω+ = 3.12) than haloperidol (ω+ = 2.51) or droperidol (ω+ = 2.72), placing it among the strongest electron-accepting dopamine antagonists characterized to date [1]. At the neurochemical level, azabuperone uniquely dissociates Na,K-ATPase inhibition from GABA-uptake blockade — a property not shared by fluphenazine, trifluperidol, chlorpromazine, or imipramine, which suppress both endpoints simultaneously [2]. Furthermore, whereas chlorpromazine and trifluperidol intensify synaptosomal GABA release, azabuperone restricts it, representing a bidirectional functional divergence within the neuroleptic class [3]. These compound-specific signatures mean that substituting azabuperone with a structurally related butyrophenone would yield fundamentally different experimental readouts in any study interrogating electron-transfer-based pharmacology, GABAergic modulation, or ion-transport enzyme coupling.

Azabuperone Comparative Evidence Guide: Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Electron-Acceptor Capacity (ω+): Azabuperone Ranks Among the Highest in the Dopaminergic Antagonist Universe

In a systematic Density Functional Theory (DFT) analysis of 217 dopaminergic agents, azabuperone exhibited an electron-acceptor index ω+ = 3.12, which substantially exceeds that of its closest structural analog azaperone (ω+ = 3.04) and is markedly higher than the prototypical butyrophenone antipsychotics haloperidol (ω+ = 2.51), droperidol (ω+ = 2.72), benperidol (ω+ = 2.71), trifluperidol (ω+ = 2.46), and lenperone (ω+ = 2.49) [1]. Among all 131 antagonists analyzed, azabuperone's ω+ places it in the top decile of electron-acceptor potency, surpassing even spiperone (ω+ = 3.00) and timiperone (ω+ = 3.10), and approaching propyperone (ω+ = 3.33) and tenilapine (ω+ = 3.25) [1]. The ω− (electron-donor) index of azabuperone (7.42) further indicates strong overall charge-transfer capacity [1].

Quantum chemical reactivity Electron donor-acceptor capacity Dopamine antagonist classification

Na,K-ATPase Inhibition Without GABA Uptake Blockade: A Mechanistic Dissociation Absent in Classical Neuroleptics

In a comparative in vitro study of psychotropic drug effects on rat cerebral cortex synaptosomes, azabuperone inhibited Na,K-ATPase activity but did NOT affect [3H]-GABA uptake [1]. This dissociative profile contrasts sharply with fluphenazine, trifluperidol, fluacizine, imipramine, diazepam, apomorphine, fentanyl, and diphenylhydantoin, all of which suppressed both Na,K-ATPase activity AND GABA uptake in parallel [1]. The only other compound sharing azabuperone's dissociative pattern was tetrabenazine [1]. Drugs that did not alter GABA uptake (carbidine, morphine) also left Na,K-ATPase unaffected, establishing a baseline that azabuperone violates [1].

Synaptosomal GABA transport Na,K-ATPase activity Neuroleptic mechanistic profiling

GABA Release Modulation: Azabuperone Restricts Whereas Haloperidol-Class Neuroleptics Intensify Synaptosomal GABA Efflux

In a head-to-head study measuring [3H]-GABA liberation from rat cerebral cortex synaptosomes, azabuperone and carbidine tended to RESTRICT GABA release, whereas chlorpromazine, phthorphenazine, trifluperidol, imipramine, and phthoracizine caused INTENSIFIED liberation [1]. Phenothiazine neuroleptics proved more active than trifluperidol and antidepressants in promoting GABA release, while diazepam, gamma-hydroxybutyric acid, and carbamazepine had no significant effect [1]. This bidirectional divergence — restriction vs. enhancement of the same neurotransmitter release endpoint — constitutes a functional polarity within the neuroleptic class that directly maps to the compound's chemical structure rather than its therapeutic class [1].

GABA release Synaptosomal neurotransmission Neuroleptic subclass differentiation

Apomorphine-Induced Stereotypy: Azabuperone Displays an Atypical, Clozapine-Like Efficacy Threshold Distinct from Haloperidol

In a comparative in vivo study of differently structured neuroleptics on apomorphine-induced stereotypy in rats, most known neuroleptics manifested an inhibitory effect at standard doses, whereas azabuperone and clozapine were effective only at the elevated dose of 25 mg/kg [1]. Carbidine and promazine failed to exert any marked influence on stereotypy at any dose tested [1]. This threshold places azabuperone's behavioral pharmacology closer to the atypical antipsychotic clozapine than to the high-potency typical neuroleptic haloperidol, which potently suppresses apomorphine stereotypy at doses far below 1 mg/kg [1][2].

Apomorphine stereotypy Antipsychotic atypicality In vivo behavioral pharmacology

D2 Dopamine Receptor Antagonist Potency: Azabuperone Is a Low-Affinity Ligand Relative to Haloperidol, Mitigating Confounding Receptor Occupancy Effects

Azabuperone antagonizes the rat striatal D2 dopamine receptor with an IC50 of 22,600 nM (22.6 μM), as measured by inhibition of dopamine-stimulated [35S]GTPγS binding in Sprague-Dawley rat striatum membranes [1]. This affinity is approximately 28-fold weaker than haloperidol, which displaces [3H]-haloperidol from rat striatal D2 receptors with IC50 values in the range of 8–810 nM depending on assay conditions, and approximately 62,000-fold weaker than haloperidol's activity at human recombinant D2 receptors (Ki ≈ 0.6–0.8 nM) [2][3]. Compared with azaperone (D2 Ki ≈ 21.4 nM, i.e., ~2× the Ki of mafoprazine at 10.7 nM), azabuperone is approximately three orders of magnitude less potent [4].

D2 receptor binding Antagonist affinity Receptor occupancy

Short-Action Pharmacokinetics and Pulmonary Hemodynamic Effect: Clinically Documented Rapid-Onset, Short-Duration Profile Relevant to Perioperative Research

Azabuperone exhibits a rapid-onset, short-duration pharmacokinetic profile documented across preclinical and clinical studies. In rabbits and rats, maximum plasma concentration (Cmax = 27 μg/mL) was reached at 5 minutes post-IV administration, with only 2–4% of the dose excreted unchanged in urine and <1% excreted via bile and gastric juice [1]. In humans, after IV administration of 4 mg/kg, Cmax ≈ 8 μg/mL at 5 min, with 1–2% dose eliminated over 2 hours [2]. Clinically, in patients with mitral and aortic valvular defects, azabuperone (4 mg/kg IV) produced a >50% reduction in pulmonary artery pressure in those with pulmonary hypertension, with effects lasting approximately 30 minutes at plasma concentrations of 1.5–3.0 μg/mL [3]. The drug is classified as a 'short-term action neuroleptic' in the clinical anesthesia literature [2]. Human metabolism proceeds via oxidative N-dealkylation, reduction of the carbonyl group, N-oxidation, and conjugation, with approximately 10% of the dose excreted unchanged in 24 hours [4].

Pharmacokinetics Pulmonary hypertension Neuroleptanalgesia

Azabuperone (CAS 2856-81-7): Evidence-Anchored Research Application Scenarios


Quantum Chemical Reference Standard for Electron-Acceptor-Based Dopamine Antagonist Classification Studies

Azabuperone's ω+ value of 3.12 places it among the highest electron-acceptor dopaminergic antagonists characterized in the 217-compound DFT dataset of Winnberg (2020) [1]. This makes it a high-leverage reference compound for computational chemistry groups building QSAR models that link quantum chemical descriptors (ionization potential, electron affinity, ω+/ω− indices) to functional dopamine antagonist activity. By including azabuperone as a benchmark with ω+ > 3.0 alongside haloperidol (ω+ = 2.51) and azaperone (ω+ = 3.04), researchers can calibrate computational models across a wide electron-acceptor dynamic range, improving model sensitivity for distinguishing high-acceptor antagonists from moderate or weak acceptors [1].

Mechanistic Probe for Na,K-ATPase / Neurotransmitter Transporter Functional Uncoupling Studies

Azabuperone's unique dissociation of Na,K-ATPase inhibition from GABA uptake blockade — a property shared only with tetrabenazine among 12 psychotropic drugs tested by Maisov et al. (1976) [2] — positions it as an essential chemical probe for investigating the molecular coupling between ion-transport ATPases and neurotransmitter reuptake carriers. Experimental protocols aimed at determining whether Na,K-ATPase inhibition necessarily impairs GABA transporter function (or vice versa) can use azabuperone as the 'decoupler' condition and fluphenazine or trifluperidol as the 'coupler' condition, enabling within-experiment mechanistic contrasts [2].

GABAergic Presynaptic Modulation Research Requiring Bidirectional Effector Tools

The functional polarity demonstrated by Maisov et al. (1976) — where azabuperone restricts synaptosomal GABA release while chlorpromazine, trifluperidol, and imipramine intensify it [3] — makes azabuperone an indispensable tool for presynaptic GABA release studies. Researchers investigating the structural determinants of presynaptic GABA release modulation can employ azabuperone as the 'release-restricting' butyrophenone and compare its effects head-to-head with 'release-enhancing' butyrophenones (e.g., trifluperidol) or phenothiazines (chlorpromazine) within the same synaptosomal preparation, controlling for the butyrophenone scaffold while isolating the modulatory directionality [3].

Experimental Neuroleptanalgesia and Short-Action Hemodynamic Research in Perioperative Models

Azabuperone's clinically documented profile — Tmax 5 min, >50% pulmonary artery pressure reduction sustained for ~30 min at plasma concentrations of 1.5–3.0 μg/mL, and characterization as a 'short-term action neuroleptic' [4][5] — supports its use as a reference agent in translational perioperative research. For studies requiring a short-acting butyrophenone to minimize carryover effects in crossover experimental designs or to model rapid-on/rapid-off neuroleptic hemodynamic interventions, azabuperone offers a temporal profile that is operationally distinct from the longer-acting agents droperidol or haloperidol [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azabuperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.